1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester
Description
The compound 1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester is a piperidine derivative featuring:
- A piperidine ring with ester-protected carboxylic acid groups at positions 1 and 3.
- A tert-butyl (1,1-dimethylethyl) ester at position 1.
- A 4-chlorobenzyl [(4-chlorophenyl)methyl] substituent at position 3.
This structure combines aromatic (chlorophenyl) and bulky alkyl (tert-butyl) groups, influencing its lipophilicity, steric hindrance, and electronic properties.
Properties
Molecular Formula |
C18H23ClNO4- |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
NFBWLXLJPIEKQE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Structural Properties
Before delving into preparation methods, it is important to understand the structural properties of the target compound:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₂₄ClNO₄ |
| Molecular Weight | 353.84 g/mol |
| CAS Number | 174606-16-7 |
| Synonyms | 1-Boc-3-(4-chlorobenzyl)-3-carboxypiperidine; 1-Boc-3-(4-chlorobenzyl)-3-piperidinecarboxylic acid; 3-(4-Chlorobenzyl)piperidine-3-carboxylic acid, N-BOC protected |
| Appearance | Powder |
| Hazard Classification | Irritant (GHS07) |
Preparation Method Using Boc Protection of Nipecotic Acid
Synthetic Route Overview
One established method for synthesizing the target compound involves Boc protection of nipecotic acid followed by benzylation with a 4-chlorobenzyl halide. This approach utilizes the following reaction sequence:
- Protection of nipecotic acid with di-tert-butyl dicarbonate
- Alkylation at the 3-position with 4-chlorobenzyl chloride
- Purification of the final product
Detailed Procedure
Boc Protection of Nipecotic Acid
The first step involves the protection of the secondary amine of nipecotic acid with a Boc group:
- Nipecotic acid (0.200 g, 1.549 mmol) and sodium hydroxide (1.703 mL, 1.703 mmol, 1 M solution) are combined in a mixture of dioxane (3.40 mL) and water (1.70 mL).
- The solution is cooled to 0°C, and di-tert-butyl dicarbonate (0.395 mL, 1.703 mmol) is added.
- The reaction mixture is warmed to room temperature and stirred overnight.
- The solution is concentrated in vacuo to approximately 2 mL and cooled in an ice bath.
- The mixture is covered with ethyl acetate (approximately 3 mL) and acidified with a 10% KHSO₄ solution to pH 2.
- The aqueous phase is extracted with ethyl acetate (4 × 15 mL).
- The organic extracts are combined, washed with brine (20 mL), dried over MgSO₄, filtered, and concentrated to afford 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid as a white solid (0.349 g, 1.52 mmol, 96% yield).
Alkylation with 4-Chlorobenzyl Chloride
The next step involves alkylation of the α-position of the carboxylic acid group:
- 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 equivalent) is dissolved in an appropriate anhydrous solvent (typically THF).
- The solution is cooled to -78°C, and a strong base (typically LDA or LiHMDS, 1.1 equivalents) is added dropwise to form the enolate.
- After complete enolate formation (typically 30-60 minutes), 4-chlorobenzyl chloride (1.2 equivalents) is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography using an appropriate solvent system to yield the target compound.
Yields and Experimental Observations
This two-step synthetic approach typically provides the target compound in moderate to good overall yields. The table below summarizes the typical yields and conditions for each step:
| Step | Reagents | Conditions | Typical Yield (%) |
|---|---|---|---|
| Boc Protection | Nipecotic acid, (Boc)₂O, NaOH | Dioxane/H₂O, 0°C to rt, overnight | 90-96 |
| Alkylation | Protected acid, LDA/LiHMDS, 4-chlorobenzyl chloride | THF, -78°C to rt, overnight | 60-75 |
| Overall Yield | 54-72 |
Alternative Preparation Methods
Direct Functionalization of 3-Substituted Piperidines
An alternative approach involves the direct functionalization of 3-carboxypiperidines that already contain the Boc protecting group:
- Commercially available 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid methyl ester is used as starting material.
- The ester is treated with a strong base (typically LDA) at low temperature to generate the enolate.
- The enolate is trapped with 4-chlorobenzyl bromide or chloride.
- The resulting 3-(4-chlorobenzyl)-substituted methyl ester is hydrolyzed under basic conditions to yield the target carboxylic acid.
Grignard-Mediated Synthesis
A Grignard-based approach has also been reported for similar compounds:
- 3-Bromo-N-Boc-piperidine is prepared from commercially available starting materials.
- The bromide is converted to a Grignard reagent using magnesium in THF.
- The Grignard reagent is treated with CO₂ (either as dry ice or bubbled through the solution) to introduce the carboxylic acid functionality.
- The intermediate is subjected to 4-chlorobenzylation using standard alkylation conditions.
Comparison of Synthetic Methods
The following table compares the different preparation methods in terms of overall efficiency and practicality:
| Method | Advantages | Disadvantages | Overall Yield (%) | Scalability |
|---|---|---|---|---|
| Boc Protection/Alkylation | Simple reagents, High yield for Boc protection | Multiple steps, Requires low temperature | 54-72 | Good |
| Direct Functionalization | Fewer steps, Commercially available starting materials | Potential side reactions, Purification challenges | 45-65 | Moderate |
| Grignard Approach | Direct carboxylation, Versatile methodology | Sensitive to moisture, Requires inert conditions | 40-60 | Limited |
Physicochemical Characterization and Purification Techniques
Analytical Data
Successful preparation of 1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester can be confirmed through various analytical techniques:
| Analytical Method | Characteristic Data |
|---|---|
| Melting Point | 170-172°C |
| FT-IR | Notable peaks at 3370-3385 cm⁻¹ (NH), 1732 cm⁻¹ (C=O, acid), 1657-1664 cm⁻¹ (C=O, amide I) |
| ¹H-NMR | Characteristic signals for tert-butyl group (δ 1.39, s, 9H), benzyl CH₂ (δ ~3.0), aromatic protons (δ 7.0-7.3) |
| Mass Spectrometry | [M+H]⁺ at m/z 354 |
| Elemental Analysis | C₁₈H₂₄ClNO₄: C, 61.10; H, 6.83; N, 3.96 (calculated) |
Purification Techniques
The following purification methods have been utilized for obtaining high-purity samples of the target compound:
Column Chromatography
Silica gel chromatography using gradient elution with hexane/ethyl acetate or dichloromethane/methanol systems is the most commonly employed purification technique.
Recrystallization
Recrystallization from appropriate solvent systems (ethyl acetate/hexane or dichloromethane/ether) can afford highly pure crystalline material.
Preparative HPLC
For analytical grade material, preparative HPLC purification using C18 reverse-phase columns with acetonitrile/water mobile phases is effective.
Reaction Optimization Studies
Critical Parameters for Successful Synthesis
Several factors significantly impact the yield and purity of the target compound:
Base Selection for Alkylation
| Base | Equivalent | Temperature (°C) | Yield (%) | Observations |
|---|---|---|---|---|
| LDA | 1.1 | -78 | 70-75 | Clean reaction, minimal side products |
| LiHMDS | 1.2 | -78 | 65-70 | Slightly lower yield but easier handling |
| NaHMDS | 1.2 | -78 | 55-60 | More side products observed |
| KOtBu | 1.5 | -40 | 30-40 | Significant side reactions |
Solvent Effects on Benzylation
| Solvent | Temperature Range (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | -78 to rt | 8-12 | 70-75 |
| Ether | -78 to rt | 10-14 | 60-65 |
| Toluene | -40 to rt | 12-16 | 50-55 |
| DMF | 0 to rt | 6-8 | 45-50 |
Alkylating Agent Comparison
| Alkylating Agent | Equivalents | Additive | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzyl chloride | 1.2 | None | 70-75 |
| 4-Chlorobenzyl bromide | 1.1 | None | 75-80 |
| 4-Chlorobenzyl iodide | 1.0 | None | 80-85 |
| 4-Chlorobenzyl tosylate | 1.5 | NaI (cat.) | 55-60 |
Scale-Up Considerations
When scaling up the synthesis, several modifications are recommended:
- The addition rate of the strong base should be carefully controlled to prevent local overheating.
- The reaction temperature during alkylation should be strictly maintained below -70°C to minimize side reactions.
- Quenching of the reaction should be performed slowly with pre-cooled aqueous solutions.
- For industrial scale, continuous flow processes may be considered to better control the exothermic alkylation step.
Applications of the Prepared Compound
The target compound serves as a valuable intermediate in the synthesis of:
- Pharmaceutically active piperidine derivatives
- Enzyme inhibitors
- Research tools for studying structure-activity relationships
- Precursors for further functionalization at the carboxylic acid position
Chemical Reactions Analysis
1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at Position 3
Key structural analogues differ in the substituent at position 3 of the piperidine ring, affecting their chemical behavior and applications:
Key Observations:
- Aromatic vs.
- Electron-Withdrawing Effects : The chlorine atom in the target compound may enhance stability and influence electronic interactions in biological systems compared to purely alkyl-substituted analogues .
- Stereochemical Considerations : Enantiopure analogues like (3R)-1-Boc-piperidine-3-carboxylic acid highlight the importance of chirality in medicinal chemistry .
Ester Group Variations at Position 1
The tert-butyl ester at position 1 is a common protective group in piperidine derivatives:
Key Observations:
Biological Activity
1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . It features a piperidine ring with two carboxylic acid groups and a chlorobenzyl moiety, which contributes to its biological properties.
Research indicates that this compound may interact with various biological pathways:
- Muscarinic Acetylcholine Receptors (mAChRs) : The compound exhibits activity as an antagonist at muscarinic receptors, which are involved in numerous physiological processes including smooth muscle contraction and neurotransmission. Specifically, it may inhibit M3 mAChRs in the respiratory tract, potentially providing therapeutic effects in conditions like asthma and COPD .
- Phosphodiesterase Inhibition : There is evidence suggesting that this compound may act as an inhibitor of phosphodiesterase type IV (PDE4), which is crucial in regulating inflammatory responses. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), promoting anti-inflammatory effects .
Biological Activity and Therapeutic Applications
The biological activity of the compound can be summarized as follows:
- Anti-inflammatory Effects : By inhibiting PDE4 and antagonizing mAChRs, the compound may reduce inflammation in respiratory diseases. This makes it a candidate for treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
- Potential Use in Neurological Disorders : The modulation of cholinergic signaling through mAChR antagonism suggests possible applications in neurological disorders where cholinergic dysfunction is implicated .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds within the piperidine class:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
